3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.352. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential anticancer properties of heterocyclic compounds, including derivatives similar to the specified chemical. For instance, compounds containing benzothiazoles fused with pyrimidines and pyrazoles have shown remarkable in-vitro anticancer activity against different cancer cell lines (Waghmare et al., 2013). This highlights the relevance of such compounds in the development of new anticancer agents.
Antimicrobial Activities
Synthesized heterocycles based on thiadiazole and pyrazole derivatives, incorporating the tetrahydrobenzothiophene moiety, have been evaluated for their insecticidal and antimicrobial potentials. Some of these compounds exhibited promising activities against the cotton leafworm, Spodoptera littoralis, suggesting their utility in agricultural pest control (Fadda et al., 2017).
Synthesis and Evaluation of Pyrazolopyrimidines
The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of these compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).
Detection and Sensing Applications
Certain derivatives have been developed for the detection of anions, such as cyanide, showcasing the utility of these compounds in environmental monitoring and safety applications. The coordination effects in iridium(III) complexes enhance the sensitivity and selectivity towards CN−, demonstrating their potential as efficient chemodosimeters (Lou et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing imidazole and pyrazole moieties, have been found to interact with a variety of biological targets. These include enzymes like aldosterone synthase (CYP11B2) , kinases like MPS1 and p70S6Kβ , and receptors like the ryanodine receptor (RyR) .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets in a way that modulates their function . For instance, it could inhibit the activity of enzymes or kinases , or it could act as an activator of receptors .
Biochemical Pathways
For instance, compounds that inhibit aldosterone synthase (CYP11B2) can affect the biosynthesis of corticosteroids . Similarly, compounds that interact with the ryanodine receptor (RyR) can influence calcium signaling pathways .
Pharmacokinetics
The compound’s structure suggests that it might have good solubility and bioavailability, as is often the case with compounds containing imidazole and pyrazole moieties.
Result of Action
For instance, it could lower arterial blood pressure by inhibiting aldosterone synthase (CYP11B2) , or it could have insecticidal activities by activating the ryanodine receptor (RyR) .
Properties
IUPAC Name |
3-cyano-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-23-12-16(11-22-23)17-6-5-14(9-20-17)10-21-18(24)15-4-2-3-13(7-15)8-19/h2-7,9,11-12H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHCYGMCUILGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.